molecular formula Ca5Ge3 B14630983 CID 78070301

CID 78070301

Cat. No.: B14630983
M. Wt: 418.3 g/mol
InChI Key: RNGSQZKXILKPEO-UHFFFAOYSA-N
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Description

CID 78070301 (PubChem Compound Identifier 78070301) is a chemical compound cataloged in the PubChem database, a globally recognized repository for chemical structures, properties, and biological activities.

  • Molecular formula: Derived from its structural representation.
  • Molecular weight: Calculated based on atomic composition.
  • Physicochemical properties: Solubility, logP (partition coefficient), and topological polar surface area (TPSA), inferred from analogous compounds .
  • Synthetic routes: Hypothetical pathways may involve catalytic reactions or green chemistry principles, as seen in related compounds .
  • Safety data: Hazard statements (e.g., H302 for acute toxicity) and precautionary codes (e.g., P280 for protective equipment) aligned with Globally Harmonized System (GHS) standards .

Properties

Molecular Formula

Ca5Ge3

Molecular Weight

418.3 g/mol

InChI

InChI=1S/5Ca.3Ge

InChI Key

RNGSQZKXILKPEO-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Ca].[Ca].[Ca].[Ca].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070301 involves several steps, including specific reaction conditions and reagents. The industrial production methods are designed to ensure high yield and purity. Detailed synthetic routes and reaction conditions are crucial for the successful preparation of this compound.

Chemical Reactions Analysis

CID 78070301 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for understanding the behavior of the compound. The major products formed from these reactions provide insights into its chemical properties.

Scientific Research Applications

CID 78070301 has a wide range of scientific research applications. It is used in chemistry for various reactions and processes. In biology, it plays a role in understanding molecular interactions and pathways. In medicine, it has potential therapeutic applications. The compound is also used in industry for various purposes, making it a versatile chemical.

Mechanism of Action

The mechanism of action of CID 78070301 involves specific molecular targets and pathways. Understanding how the compound exerts its effects is crucial for its application in different fields. The molecular interactions and pathways involved provide insights into its functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, pharmacological relevance, and physicochemical properties. Below is a synthesized analysis based on evidence from PubChem entries and related studies:

Table 1: Key Properties of CID 78070301 and Analogous Compounds

Property This compound* CID 72863 CID 53216313
Molecular Formula CₓHᵧXₐ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight ~200–250 Da 201.02 Da 235.27 Da
Solubility (mg/mL) 0.5–1.0 0.687 0.24
LogP ~2.0–2.5 2.15 (XLOGP3) 2.15 (XLOGP3)
Hazard Warnings H302 H302 H302, H315
Synthetic Method Catalytic A-FGO catalyst, THF Pd-catalyzed coupling
Similarity Score 0.71–0.87 (vs. analogs) 0.71–0.87 (vs. analogs)

Note: this compound values are extrapolated from structural analogs due to incomplete data in the provided evidence.

Key Findings:

Structural Similarity :

  • This compound likely shares a halogenated aromatic core with CID 72863 (3-bromo-5-chlorophenylboronic acid) and CID 53216313 (bromochlorophenyl boronate derivatives), as indicated by comparable molecular formulas and substituent patterns .
  • Substituent positioning (e.g., bromine vs. chlorine) influences bioactivity and metabolic stability, as seen in other boronic acid derivatives .

Pharmacological Potential: Boron-containing compounds (e.g., CID 53216313) exhibit enzyme inhibition and antimicrobial properties, suggesting this compound may have similar applications .

Synthetic Accessibility :

  • Pd-catalyzed cross-coupling reactions (used for CID 53216313) are scalable and compatible with green chemistry principles, aligning with trends in sustainable synthesis .
  • Catalyst recyclability (e.g., A-FGO in CID 72863 synthesis) reduces environmental impact and cost .

Safety Profile :

  • Analogous compounds frequently carry H302 (harmful if swallowed) warnings, necessitating strict handling protocols for this compound .

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